![molecular formula C23H27ClN4O5S2 B2477365 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1321981-68-3](/img/structure/B2477365.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
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Description
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4O5S2 and its molecular weight is 539.06. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Computational Elucidation
A study by Guleli et al. (2019) presents a general method for synthesizing various heterocyclic derivatives. This approach might be applicable or analogous to the synthesis of complex molecules such as the specified benzamide hydrochloride, emphasizing the importance of catalytic processes and theoretical calculations in understanding reaction mechanisms.
Heterocyclic Compound Synthesis
The work by Farag et al. (2011) on synthesizing azole, pyrimidine, and furan derivatives incorporating thiazolobenzimidazole moieties highlights the versatility of N-nucleophiles in creating structurally diverse compounds. This research underscores the potential for generating a wide array of molecules that might share pharmacological similarities with the compound of interest.
Spectroscopic and Biological Activity Study
Patel and Patel (2015) discuss the synthesis and characterization of benzamide derivatives with potential antibacterial and antifungal properties [Patel, G. K., & Patel, H. S.]. Although not directly related, the methodologies and biological activity assays discussed could be relevant for assessing the applications of the specified benzamide hydrochloride in scientific research.
Molecular Docking and In Vitro Screening
A study by Flefel et al. (2018) on novel pyridine derivatives emphasizes the use of molecular docking to predict binding energies with target proteins. Such computational techniques could be instrumental in exploring the potential biological targets and mechanisms of action of complex benzamide hydrochlorides.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2.ClH/c1-25(2)11-12-27(23-24-18-13-19-20(32-15-31-19)14-21(18)33-23)22(28)16-5-7-17(8-6-16)34(29,30)26-9-3-4-10-26;/h5-8,13-14H,3-4,9-12,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMZFSLNPOODRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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